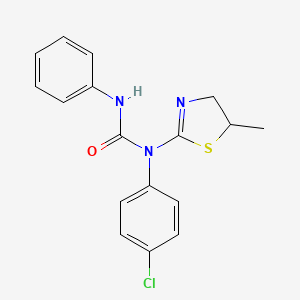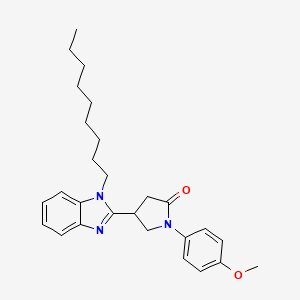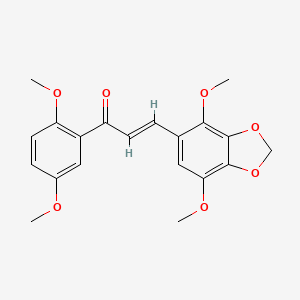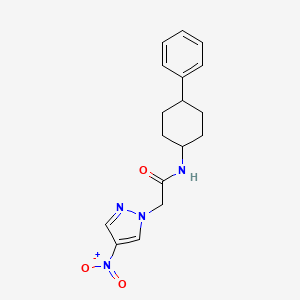![molecular formula C14H11FN4O B11479413 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11479413.png)
1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by a tetrazole ring substituted with a fluorophenoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 2-bromophenyl methyl ketone.
Formation of Intermediate: The first step involves the reaction of 4-fluorophenol with 2-bromophenyl methyl ketone in the presence of a base like potassium carbonate to form 2-(4-fluorophenoxy)phenyl methyl ketone.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole can be compared with similar compounds such as:
1-(5-Fluoro-2-(4-fluorophenoxy)phenyl)-N-methylmethanamine hydrochloride: This compound shares a similar fluorophenoxyphenyl group but differs in its overall structure and functional groups[][6].
2-(4-Fluorophenoxy)-1-(2,3,4-trihydroxyphenyl)ethanone: Another related compound with a fluorophenoxy group, but with different substituents and applications.
The uniqueness of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11FN4O |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-5-methyltetrazole |
InChI |
InChI=1S/C14H11FN4O/c1-10-16-17-18-19(10)13-4-2-3-5-14(13)20-12-8-6-11(15)7-9-12/h2-9H,1H3 |
InChI Key |
KRGMDSJKKDCKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11479333.png)
![1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11479339.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide](/img/structure/B11479346.png)

![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11479351.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11479359.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B11479379.png)

![8-(4-fluorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11479393.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide](/img/structure/B11479400.png)
![4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]benzenesulfonamide](/img/structure/B11479406.png)
![4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11479417.png)
